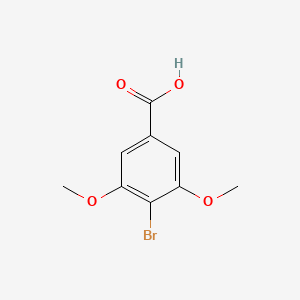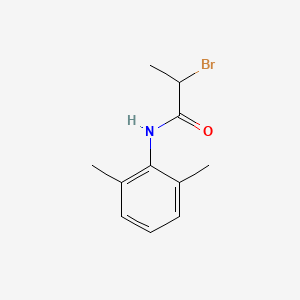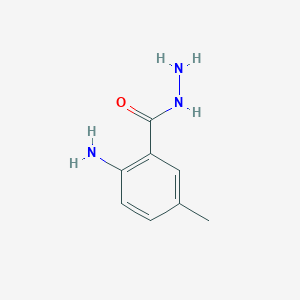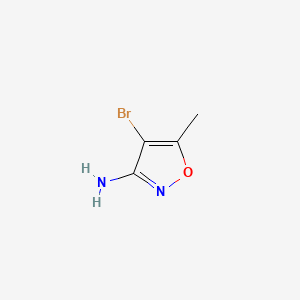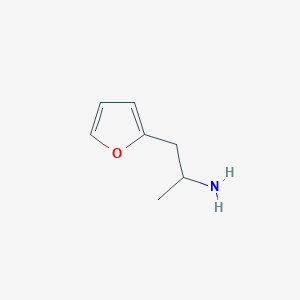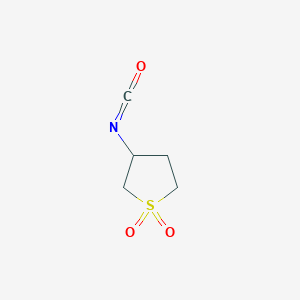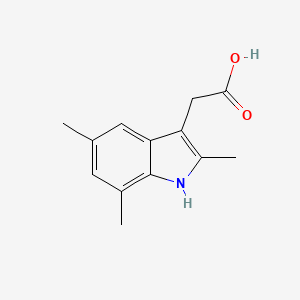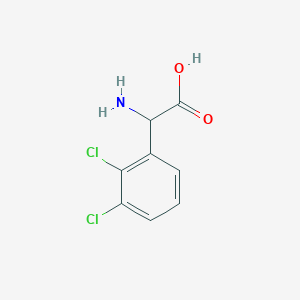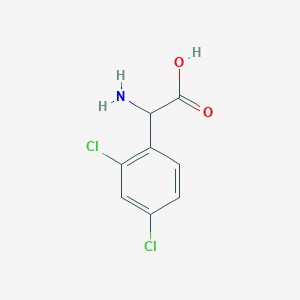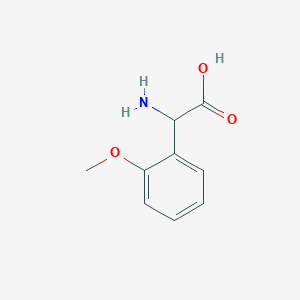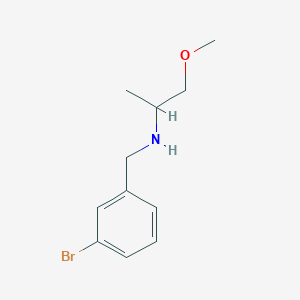
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine is a chemical compound with the molecular formula C11H16BrNO . It is also known as a type of chemical entity . The compound has a molecular weight of 257.041526232 dalton .
Molecular Structure Analysis
The molecular structure of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine can be analyzed based on its molecular formula, C11H16BrNO . The InChI code for this compound is 1S/C11H16BrNO/c1-8(14-2)12-7-9-5-3-4-6-10(9)13/h3-6,8,12H,7H2,1-2H3 , which provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine include a molecular weight of 209.28 g/mol, a topological polar surface area of 30.5 Ų, and a complexity of 164 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Toxicokinetic Studies
In toxicokinetic studies, derivatives of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine, particularly NBOMe analogues, have been investigated for their metabolism, plasma protein binding, and detectability in urine. This research aids in understanding drug interactions, individual genetic influences, elimination routes, and toxicological screening procedures (Richter et al., 2019).
Photodynamic Therapy in Cancer Treatment
A study on zinc phthalocyanine derivatives, which are related to (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine, revealed their potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yield, essential for Type II photosensitizers used in treating cancer (Pişkin et al., 2020).
Antimycobacterial Agents
Novel 1,3,5-triazine-Schiff base conjugates derived from (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine analogues have been synthesized and shown to exhibit significant antimycobacterial activity. This research contributes to developing new compounds to combat Mycobacterium tuberculosis (Avupati et al., 2013).
Synthetic Organic Chemistry
The compound has been used in synthetic organic chemistry, including the synthesis of heterocyclic compounds and chromeno[4,3‐c]isoquinolin‐11‐ones. These studies demonstrate its utility in creating novel organic structures with potential applications in various fields (Kametani et al., 1971; Majumdar & Sarkar, 2004).
Bromophenol Derivatives
Research on bromophenol derivatives from red algae, related to (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine, has been conducted to explore their potential applications in pharmacology and biochemistry. These studies focus on understanding their molecular structures and potential biological activities (Zhao et al., 2004).
In Vitro Effects on Melanin Biosynthesis
A study on (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and structurally related to (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine, investigated its effects on melanin biosynthesis. This research may contribute to the development of skin whitening agents (Choi et al., 2002).
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYEWCWRYTAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386002 |
Source


|
| Record name | (3-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine | |
CAS RN |
355815-55-3 |
Source


|
| Record name | 3-Bromo-N-(2-methoxy-1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355815-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

